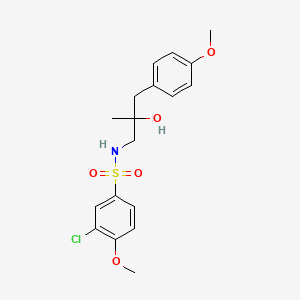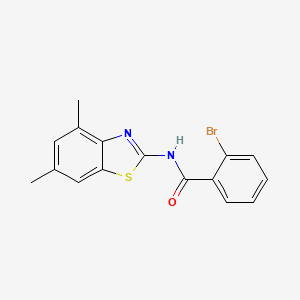![molecular formula C22H34INO2 B2670704 {3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide CAS No. 1313527-14-8](/img/structure/B2670704.png)
{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide is a complex organic compound featuring an adamantane moiety Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the phenoxy group. This can be achieved through a series of reactions, including halogenation and subsequent nucleophilic substitution.
Hydroxypropylation: The phenoxyadamantane derivative is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropyl group.
Quaternization: The final step involves the quaternization of the hydroxypropyl derivative with trimethylamine and iodide to form the trimethylazanium iodide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced under hydrogenation conditions to modify the adamantane core.
Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or thiocyanate, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide or potassium thiocyanate in an aprotic solvent like DMF (Dimethylformamide).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced adamantane derivative.
Substitution: Formation of cyanide or thiocyanate derivatives.
科学的研究の応用
{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to penetrate biological membranes.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
作用機序
The mechanism of action of {3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to penetrate cell membranes, making it effective in delivering active ingredients to target sites. The phenoxy group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- 1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1-benzylpiperidinium iodide
- 2-(4-(Adamantan-1-yl)phenyl)-N-hydroxyacetamide
Uniqueness
{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide is unique due to its combination of the adamantane core with a phenoxy and hydroxypropyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other adamantane derivatives, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]-trimethylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34NO2.HI/c1-23(2,3)14-20(24)15-25-21-6-4-19(5-7-21)22-11-16-8-17(12-22)10-18(9-16)13-22;/h4-7,16-18,20,24H,8-15H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKJWRHISOFMNL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-fluorophenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2670623.png)
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B2670624.png)
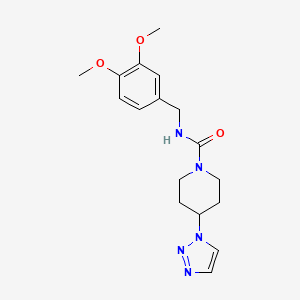
![1-(3-(2-methoxyphenoxy)propyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2670626.png)
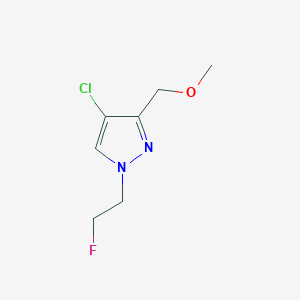

![2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2670632.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2670635.png)
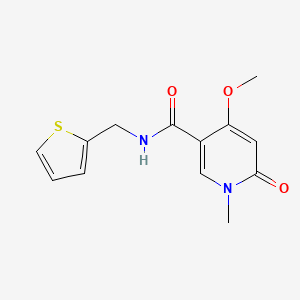
![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2670638.png)


